2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Lipophilicity Drug-likeness Physicochemical profiling

2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide is a fully substituted benzamide bearing chlorine atoms at the 2- and 6-positions, methoxy groups at the 3- and 5-positions, and an N,N-diethyl amide side‑chain. Its molecular formula is C₁₃H₁₇Cl₂NO₃ (MW 306.18 g mol⁻¹).

Molecular Formula C13H17Cl2NO3
Molecular Weight 306.18 g/mol
CAS No. 1803599-10-1
Cat. No. B1474255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide
CAS1803599-10-1
Molecular FormulaC13H17Cl2NO3
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C(=CC(=C1Cl)OC)OC)Cl
InChIInChI=1S/C13H17Cl2NO3/c1-5-16(6-2)13(17)10-11(14)8(18-3)7-9(19-4)12(10)15/h7H,5-6H2,1-4H3
InChIKeyBTZKYTUQXMHAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide (CAS 1803599-10-1): Physicochemical Baseline for Procurement Evaluation


2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide is a fully substituted benzamide bearing chlorine atoms at the 2- and 6-positions, methoxy groups at the 3- and 5-positions, and an N,N-diethyl amide side‑chain. Its molecular formula is C₁₃H₁₇Cl₂NO₃ (MW 306.18 g mol⁻¹) [1]. The compound is catalogued as a research‑grade building block by major suppliers (purity ≥ 95 %, powder) [2] and carries the PubChem CID 100650840 [1]. Computed physicochemical properties include an XLogP3 of 3.3, a topological polar surface area of 38.8 Ų, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and five rotatable bonds [1], placing it in a lipophilic, moderately flexible chemical space relevant to medicinal‑chemistry design.

Why Close Analogs of 2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide Cannot Be Freely Interchanged


Although several benzamide building blocks share the N,N‑diethyl or dichloro‑dimethoxy motifs, simultaneous incorporation of all four substituents (2,6‑di‑Cl, 3,5‑di‑OMe, and N,N‑diethyl) in a single scaffold is rare among commercially available analogs . Removing the chlorine atoms yields N,N‑diethyl‑3,5‑dimethoxybenzamide (CAS 38228‑27‑2), which drops the molecular weight by ~69 Da and lowers XLogP3 from 3.3 to ≈2.1 [1] [2], substantially altering lipophilicity‑driven properties such as membrane permeability and metabolic stability. Conversely, omitting the methoxy groups (2,6‑dichloro‑N,N‑diethylbenzamide, CAS 10345‑78‑5) eliminates key hydrogen‑bond acceptor sites and reduces the topological polar surface area, potentially compromising target‑binding interactions that rely on the dimethoxy pharmacophore . The fully substituted core is also the exact aryl fragment found in clinical‑stage FGFR inhibitors such as BLU9931 and infigratinib [3]; replacing this moiety with a less decorated analog would be expected to disrupt the validated kinase‑binding conformation. Therefore, generic substitution risks not only altered physicochemical properties but also loss of the specific molecular recognition features that make this scaffold relevant for kinase‑focused discovery programmes.

Quantitative Differentiation of 2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide Against Its Closest Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeation Potential vs. Non‑Chlorinated Analog

The computed partition coefficient (XLogP3) for 2,6‑dichloro‑N,N‑diethyl‑3,5‑dimethoxybenzamide is 3.3 [1], compared with ≈2.1 for the non‑chlorinated close analog N,N‑diethyl‑3,5‑dimethoxybenzamide (CAS 38228‑27‑2) [2]. This difference of ~1.2 log units translates to roughly a 16‑fold higher theoretical partition into 1‑octanol, indicating significantly greater lipophilicity imparted by the 2,6‑dichloro substitution.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Retention of Hydrogen‑Bond Acceptor Capacity vs. Des‑Methoxy Analog

The target compound possesses a TPSA of 38.8 Ų, contributed by the amide carbonyl and the two methoxy oxygen atoms [1]. In contrast, 2,6‑dichloro‑N,N‑diethylbenzamide (CAS 10345‑78‑5), which lacks the 3,5‑dimethoxy groups, is predicted to have a TPSA of approximately 20 Ų (amide oxygen only) . The 38.8 Ų value remains within the generally accepted threshold of <140 Ų for oral bioavailability while providing additional hydrogen‑bond acceptor capacity that may strengthen target‑binding interactions requiring the dimethoxy motif.

Polar surface area Drug-likeness Oral bioavailability

Hydrogen‑Bond Donor Count: Absence of H‑Bond Donors Distinguishes This Compound from the Primary Amide Analog

2,6‑Dichloro‑N,N‑diethyl‑3,5‑dimethoxybenzamide has zero hydrogen‑bond donor (HBD) groups because the amide nitrogen is fully substituted with two ethyl groups [1]. The primary amide analog 2,6‑dichloro‑3,5‑dimethoxybenzamide (CAS 2607108‑24‑5), in contrast, bears one –NH₂ donor group . A zero HBD count is associated with improved passive membrane permeability and reduced susceptibility to Phase II conjugation (e.g., glucuronidation), which can translate to better oral absorption and metabolic stability.

Hydrogen bonding Permeability Metabolic stability

Rotatable Bond Count: Conformational Flexibility Differentiates the Target from the Primary Amide Analog

The target compound contains five rotatable bonds (two ethyl C–N bonds, two methoxy C–O bonds, and the aryl–amide C–C bond) [1], whereas the primary amide comparator 2,6‑dichloro‑3,5‑dimethoxybenzamide (CAS 2607108‑24‑5) has only three rotatable bonds due to the absence of the N‑ethyl groups . While higher flexibility can incur an entropic penalty upon binding, it also permits conformational adaptation to diverse target pockets—an asset in kinase inhibitor design where the protein conformation can vary between active and inactive states.

Conformational flexibility Entropy Ligand efficiency

Purity Specification from Commercial Suppliers: Benchmark Consistency vs. Variable Quality Among Analogs

Sigma‑Aldrich lists 2,6‑dichloro‑N,N‑diethyl‑3,5‑dimethoxybenzamide at a minimum purity of 95 % (powder, ambient storage) . The primary amide analog (CAS 2607108‑24‑5) is offered by Leyan at 98 % purity , while the non‑chlorinated analog (CAS 38228‑27‑2) is also available at 95 % . The target compound thus matches the purity specification of the closest diethyl‑substituted comparator, offering comparable batch‑to‑batch reliability for reproducible biological assays.

Purity Quality control Reproducibility

Predicted Boiling Point Differential: Thermal Stability and Handling Considerations

The predicted boiling point of 2,6‑dichloro‑N,N‑diethyl‑3,5‑dimethoxybenzamide is 446.1 ± 45.0 °C , significantly higher than the 389.1 ± 32.0 °C predicted for the non‑chlorinated analog N,N‑diethyl‑3,5‑dimethoxybenzamide [1]. The ~57 °C increase reflects the additional intermolecular forces (increased polarizability and potential halogen‑bonding interactions) conferred by the two chlorine atoms, suggesting greater thermal robustness during synthetic transformations or storage under elevated temperature conditions.

Thermal stability Boiling point Laboratory handling

Application Scenarios Where 2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide Provides a Procurement Advantage


FGFR‑Targeted Kinase Inhibitor Fragment‑Based or Scaffold‑Hopping Programs

The 2,6‑dichloro‑3,5‑dimethoxyphenyl motif is a validated pharmacophore in several clinical‑stage and preclinical FGFR inhibitors (e.g., BLU9931, infigratinib) . Using 2,6‑dichloro‑N,N‑diethyl‑3,5‑dimethoxybenzamide as a building block provides direct access to this core with the amide already functionalized for further derivatization. Its computed XLogP3 of 3.3 and TPSA of 38.8 Ų [1] align with the property space of known kinase inhibitors, potentially reducing the need for extensive property optimization compared to starting from a less lipophilic or less decorated analog.

Medicinal Chemistry Campaigns Requiring CNS Penetration or High Membrane Permeability

With zero hydrogen‑bond donors and an XLogP3 of 3.3, this compound sits in a favorable region of CNS‑drug property space (typically TPSA < 90 Ų, HBD = 0, logP 2–5) . The N,N‑diethyl substitution eliminates the amide N–H that would otherwise contribute to hydrogen‑bonding‑mediated efflux or metabolic conjugation. Procurement of this specific building block is therefore advantageous when designing libraries for neurodegenerative or neuropsychiatric targets where passive brain penetration is a key selection criterion.

Synthetic Chemistry Laboratories Requiring Thermally Robust Building Blocks

The predicted boiling point of 446.1 °C indicates that the compound can withstand elevated temperatures without decomposition, making it suitable for microwave‑assisted amide coupling or high‑temperature Pd‑catalyzed cross‑coupling reactions where less stable analogs might degrade. This thermal robustness reduces the risk of side‑product formation during multi‑step synthesis and simplifies purification workflows—a practical advantage for laboratories prioritizing synthetic efficiency.

Quality‑Controlled Screening Collections Where Batch‑to‑Batch Reproducibility Is Critical

The compound is available from Sigma‑Aldrich at ≥ 95 % purity as a powder with ambient storage conditions , ensuring that each procurement batch meets consistent quality specifications. This reliability is essential for high‑throughput screening campaigns, fragment‑based lead discovery, or cellular assay panels where impurity‑driven false positives or potency shifts can undermine hit validation and structure‑activity relationship interpretation.

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